molecular formula C18H21N3O6S B4904123 N-(3-METHOXYPROPYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-(3-METHOXYPROPYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4904123
M. Wt: 407.4 g/mol
InChI Key: UQDGTGQHAOWEJN-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is a complex organic compound that features both methoxypropyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-nitroaniline with benzenesulfonyl chloride to form N-(3-nitrophenyl)benzenesulfonamide.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form N-(3-nitrophenyl)benzenesulfonamidoacetate.

    Methoxypropylation: Finally, the acetylated intermediate is reacted with 3-methoxypropylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups in place of the methoxy group.

Scientific Research Applications

N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methoxypropyl group can enhance solubility and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxypropyl)-N-(4-nitrophenyl)amine
  • N-(3-Methoxypropyl)-N-methylpiperidin-4-amine
  • (3-Methoxypropyl)[(3-nitrophenyl)methyl]amine

Uniqueness

N-(3-Methoxypropyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide is unique due to the presence of both methoxypropyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions, setting it apart from similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-27-12-6-11-19-18(22)14-20(15-7-5-8-16(13-15)21(23)24)28(25,26)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDGTGQHAOWEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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